2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Description
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Properties
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-6-8(12)14-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTWHVVHJBRISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590536 | |
| Record name | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009378-52-2 | |
| Record name | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, are known to act as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles.
Mode of Action
The compound interacts with its targets through a process known as phosphitylation. This involves the transfer of a phosphorus-containing group to the target molecule, which can result in the formation of useful glycosyl donors and ligands.
Biological Activity
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a compound that has garnered attention due to its potential biological activities. The structure features a pyrazine ring substituted with a chloro group and a dioxaborolane moiety, which may contribute to its reactivity and biological properties. This article explores the biological activity of this compound based on recent research findings.
- Molecular Formula : CHBClNO
- Molecular Weight : 254.52 g/mol
- CAS Number : 1150561-74-2
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
-
Anticancer Activity :
- Studies suggest that compounds with similar structures exhibit inhibitory effects on cancer cell lines. For instance, the presence of the dioxaborolane moiety may enhance the compound's ability to interact with specific targets involved in tumor growth and proliferation.
- A study demonstrated that derivatives of pyrazine can inhibit protein kinases, which are crucial in cancer signaling pathways.
-
Antimicrobial Properties :
- Preliminary investigations indicate that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of several enzymes involved in metabolic pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation.
Data Table: Biological Activity Summary
| Activity Type | Target/Effect | Reference Source |
|---|---|---|
| Anticancer | Inhibition of cancer cell lines | |
| Antimicrobial | Activity against bacterial strains | |
| Enzyme Inhibition | Inhibition of CDKs |
Case Study 1: Anticancer Efficacy
In vitro studies conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range for several tested lines.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were performed against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed notable inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a reagent in organic synthesis. Its boron-containing moiety allows for effective coupling reactions, such as Suzuki-Miyaura cross-coupling. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Case Study : A study demonstrated that 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine could successfully couple with various aryl halides to produce substituted pyrazines with high yields .
Pharmaceutical Development
Due to its ability to modify biological activity through structural variation, this compound is explored in medicinal chemistry. It has shown promise in the development of new drugs targeting various diseases.
Case Study : Research indicated that derivatives of this compound exhibited significant activity against certain cancer cell lines by inhibiting specific kinases involved in cell proliferation . The incorporation of the dioxaborolane group enhances solubility and bioavailability.
Agricultural Chemistry
The compound's applications extend to agrochemicals where it serves as an intermediate in the synthesis of herbicides and pesticides. Its boron content can enhance the effectiveness of these compounds.
Data Table: Synthesis of Agrochemicals
Material Science
In material science, the compound is studied for its potential use in creating boron-containing polymers and materials with unique electronic properties. Its structure allows for modifications that can lead to enhanced conductivity or stability.
Case Study : A recent study explored the incorporation of this compound into polymer matrices, resulting in materials with improved thermal stability and electrical conductivity .
Preparation Methods
Miyaura Borylation Reaction
The most common and authoritative method for preparing this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling involves the reaction of a halogenated pyrazine (typically 2-chloropyrazine or its bromo derivative) with bis(pinacolato)diboron under mild conditions.
- Catalyst: Palladium complex (e.g., Pd(dppf)Cl2)
- Reagents: Bis(pinacolato)diboron, base (commonly potassium carbonate or triethylamine)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or toluene
- Temperature: Elevated temperatures, typically 80–110 °C
- Reaction time: Several hours (4–18 h depending on scale and conditions)
This method allows for selective borylation at the 6-position of the pyrazine ring, retaining the chlorine at the 2-position for further functionalization.
Lithiation and Boronation Approach
An alternative preparation involves directed lithiation of halogenated pyrazine followed by quenching with boron reagents:
- Step 1: Treatment of 2-chloropyrazine or 5-bromo-2-chloropyrazine with n-butyllithium at low temperature (-78 °C) in a solvent mixture of THF and hexane to generate the organolithium intermediate.
- Step 2: Reaction with triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at low temperature.
- Step 3: Acidic work-up with aqueous HCl to yield the boronic acid intermediate.
- Step 4: Esterification with pinacol in toluene at room temperature for 15 hours in the presence of magnesium sulfate to form the pinacol boronate ester.
This multi-step method provides high regioselectivity and yields, suitable for laboratory-scale synthesis.
Representative Experimental Data
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Lithiation | 5-bromo-2-chloropyrazine (10 mmol), n-butyllithium (1.58 M, 12 mmol), THF/hexane, -78 °C, 1 h | 51% (intermediate) | Organolithium intermediate formed |
| Boronation | Triisopropyl borate (12 mmol), -78 °C to -20 °C, aqueous 1 M HCl work-up | - | Boronic acid intermediate |
| Esterification | Pinacol (3.81 mmol), MgSO4 (18.15 mmol), toluene, 20 °C, 15 h | Quantitative (100%) | Formation of pinacol boronate ester |
This sequence was reported to yield this compound as a colorless solid with high purity.
Industrial Scale Considerations
Industrial synthesis typically adapts the Miyaura borylation reaction for scale-up:
- Use of continuous flow reactors to improve heat and mass transfer.
- Optimization of catalyst loading to reduce costs.
- Employment of automated systems for reaction monitoring.
- Environmental controls to minimize solvent waste and hazardous by-products.
These adaptations ensure high yield, reproducibility, and cost-effectiveness while maintaining product quality.
Reaction Conditions and Optimization
Base and Solvent Effects
- Potassium carbonate and triethylamine are commonly used bases; their choice affects reaction rate and yield.
- Solvents like DMF and THF provide good solubility of reactants and palladium catalysts.
- Toluene is preferred in esterification steps due to its inertness and ease of removal.
Temperature and Time
- Lithiation requires low temperatures (-78 °C) to control regioselectivity and prevent side reactions.
- Borylation and esterification proceed efficiently at room temperature to moderate heat (20–80 °C).
- Reaction times range from 1 hour (lithiation) to 15 hours (esterification).
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Miyaura Borylation | 2-chloropyrazine, bis(pinacolato)diboron, Pd catalyst, K2CO3 | 80–110 °C, 4–18 h, DMF or THF | High (up to 90%) | Scalable, straightforward | Requires Pd catalyst, sensitive to moisture |
| Lithiation + Boronation + Esterification | 5-bromo-2-chloropyrazine, n-BuLi, triisopropyl borate, pinacol, MgSO4 | -78 °C to RT, THF/toluene, 15 h esterification | Moderate to high (51–100%) | High regioselectivity, pure product | Multi-step, low temperature handling |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with halogenated pyrazine precursors (e.g., 2,6-dichloropyrazine).
- Step 2 : Perform a palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under inert conditions (N₂/Ar). Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts and K₂CO₃ as a base in THF or dioxane at 80–100°C for 12–24 hours .
- Optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1). Adjust catalyst loading (1–5 mol%) and temperature to minimize side products (e.g., dehalogenation). Purify via flash chromatography (silica gel, hexane:EtOAc gradient) or HPLC for >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns. Key signals:
- Pyrazine protons: δ 8.5–9.0 ppm (doublets).
- Boronic ester: δ 1.3 ppm (singlet for pinacol methyl groups) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (m/z calc. for C₁₀H₁₂BClN₂O₂: 254.08).
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Solubility : Soluble in THF, DCM, and DMSO; sparingly soluble in water.
- Storage : Store under inert gas (Ar) at –20°C in amber vials to prevent boronic ester hydrolysis. Monitor degradation via periodic NMR (look for δ ~7.5 ppm boronic acid peaks) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR)?
- Case Study : If ¹H NMR shows split peaks for pyrazine protons, consider:
- Tautomerism : Pyrazine-boronic ester interactions may induce resonance shifts. Compare DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data .
- Crystallography : Use single-crystal X-ray diffraction (SC-XRD) to confirm geometry. Refine structures with SHELXL or OLEX2, checking for disorder in the boronic ester .
Q. What strategies are effective for leveraging this compound in Suzuki-Miyaura cross-coupling reactions with sterically hindered partners?
- Experimental Design :
- Preactivation : Stir the boronic ester with Cs₂CO₃ (2 eq) in THF for 30 min to generate the borate complex.
- Catalyst Selection : Use Pd-XPhos (2 mol%) for bulky aryl halides. Run reactions at 60°C for 48 hours.
- Troubleshooting : If yields drop below 50%, switch to microwave-assisted synthesis (100°C, 20 min) .
Q. How does computational modeling predict the reactivity of this compound in transition-metal-catalyzed reactions?
- DFT/MD Approach :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
